trans-4-Amino-3-(methoxy)tetrahydropyran

Medicinal Chemistry Stereochemistry Drug Design

trans-4-Amino-3-(methoxy)tetrahydropyran (CAS 1232060-77-3) is a chiral amine derivative featuring a tetrahydropyran scaffold with a methoxy substituent at the 3-position and an amino group at the 4-position. This compound is valued for its structural rigidity and stereochemical stability, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 1232060-77-3
Cat. No. B1505994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Amino-3-(methoxy)tetrahydropyran
CAS1232060-77-3
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCOC1COCCC1N
InChIInChI=1S/C6H13NO2/c1-8-6-4-9-3-2-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
InChIKeyOHVYRLNUMZHWIK-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Amino-3-(methoxy)tetrahydropyran (CAS 1232060-77-3) – Overview & Research Applications


trans-4-Amino-3-(methoxy)tetrahydropyran (CAS 1232060-77-3) is a chiral amine derivative featuring a tetrahydropyran scaffold with a methoxy substituent at the 3-position and an amino group at the 4-position [1]. This compound is valued for its structural rigidity and stereochemical stability, making it a versatile intermediate in pharmaceutical and agrochemical synthesis [1]. Its trans (3S,4R) configuration ensures consistent reactivity, while the methoxy group enhances solubility and modulates electronic properties [1]. The compound is widely employed as a building block in organic synthesis, particularly in the construction of bioactive molecules and in asymmetric synthesis .

Why Generic Substitution Fails for trans-4-Amino-3-(methoxy)tetrahydropyran (CAS 1232060-77-3)


In-class compounds such as cis-4-Amino-3-(methoxy)tetrahydropyran (CAS 955027-73-3) or (3R,4R)-4-Amino-3-methoxytetrahydropyran (CAS 1232060-85-3) cannot be simply interchanged with the target trans isomer (CAS 1232060-77-3) due to the critical role of stereochemistry in determining biological activity, synthetic utility, and physicochemical properties [1]. The tetrahydropyran ring's stereogenic centers dictate the three-dimensional orientation of functional groups, which directly impacts molecular recognition in biological systems and selectivity in asymmetric transformations [1]. The trans configuration of CAS 1232060-77-3 offers a distinct spatial arrangement that is essential for specific applications, and substituting with a cis or alternative stereoisomer would fundamentally alter the compound's performance in target assays and synthetic pathways .

Quantitative Differentiation Evidence for trans-4-Amino-3-(methoxy)tetrahydropyran (CAS 1232060-77-3)


Stereochemical Configuration: Trans (3S,4R) vs. Cis (3R,4R) Isomer Impact on Biological Activity

The target compound possesses a trans (3S,4R) stereochemistry, while the cis analog (CAS 955027-73-3) adopts a (3R,4R) configuration [1][2]. In medicinal chemistry, tetrahydropyran units with multiple stereogenic centers serve as excellent building blocks for active pharmaceutical ingredients (APIs), and the specific stereochemical arrangement is crucial for biological activity [3]. Although direct head-to-head biological data is not available, class-level inference from established medicinal chemistry principles indicates that the trans and cis isomers are not interchangeable; their distinct spatial orientations lead to different conformational preferences and binding interactions [3]. Therefore, selection of the correct stereoisomer is critical for achieving desired biological outcomes in drug discovery programs [3].

Medicinal Chemistry Stereochemistry Drug Design

Commercial Availability and Cost Efficiency: trans Isomer vs. cis Isomer

The target trans isomer (CAS 1232060-77-3) is available at a significantly lower cost compared to its cis counterpart (CAS 955027-73-3). For instance, 1g of trans-4-Amino-3-(methoxy)tetrahydropyran (97% purity) is priced at $272 [1], while 500mg of cis-4-amino-3-(methoxy)tetrahydropyran (97% purity) is listed at $4,285.90 . This represents a >30-fold difference in cost per gram, making the trans isomer a far more economical choice for large-scale synthesis or procurement. Additionally, the trans isomer is stocked by multiple reputable vendors, ensuring reliable supply and competitive pricing .

Procurement Cost Analysis Supply Chain

Physicochemical Properties: XLogP3 and Topological Polar Surface Area (TPSA) Comparison

The computed XLogP3 value for trans-4-Amino-3-(methoxy)tetrahydropyran is -0.7, identical to that of the cis isomer (CAS 955027-73-3) [1][2]. Similarly, both compounds have a Topological Polar Surface Area (TPSA) of 44.5 Ų [1][2]. These values indicate comparable lipophilicity and hydrogen bonding capacity. However, the identical computed properties do not imply interchangeability; the distinct stereochemistry of the trans isomer leads to different molecular shapes and recognition profiles, which are not captured by these 2D descriptors. This highlights the limitation of relying solely on computed properties for compound selection and underscores the importance of stereochemical specificity .

ADME Lipophilicity Drug-likeness

Synthetic Utility as a Chiral Building Block

trans-4-Amino-3-(methoxy)tetrahydropyran serves as a valuable chiral building block in organic synthesis, particularly for the construction of complex molecules [1]. Its defined stereochemistry and functional groups (amine and methoxy) enable its use in a variety of reactions, including amide bond formation, reductive amination, and nucleophilic substitutions [1]. While no direct head-to-head comparison data with alternative building blocks is available, the trans isomer's specific stereochemistry and commercial availability make it a preferred choice for asymmetric synthesis applications where the (3S,4R) configuration is required . This utility is supported by its inclusion in the catalogs of major chemical suppliers as a research chemical for pharmaceutical development .

Asymmetric Synthesis Chiral Building Block Organic Synthesis

Recommended Research and Industrial Applications for trans-4-Amino-3-(methoxy)tetrahydropyran (CAS 1232060-77-3)


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Leverage the trans (3S,4R) stereochemistry of CAS 1232060-77-3 as a chiral building block for the construction of enantiomerically pure pharmaceutical intermediates. The defined stereochemistry is critical for achieving stereocontrol in reactions such as amide bond formation and reductive amination [1]. This compound is particularly valuable in medicinal chemistry programs targeting chiral APIs where the tetrahydropyran motif is a key pharmacophore [2].

Cost-Effective Large-Scale Synthesis and Screening

Given the significant cost advantage of the trans isomer (approximately 31.5x lower cost per gram compared to the cis isomer) [3], CAS 1232060-77-3 is the preferred choice for large-scale synthesis, high-throughput screening, and lead optimization campaigns. The lower cost enables more extensive exploration of chemical space and reduces overall R&D expenditure without sacrificing stereochemical integrity [3].

Development of Tetrahydropyran-Containing Bioactive Molecules

Utilize CAS 1232060-77-3 as a versatile intermediate in the synthesis of tetrahydropyran-containing bioactive molecules. The tetrahydropyran scaffold is a common motif in natural products and synthetic therapeutics, and the trans configuration of this compound provides a specific spatial orientation that can be crucial for target binding and biological activity . This application is supported by the compound's classification as a 'Protein Degrader Building Block' by some suppliers [4].

Academic Research and Chemical Biology Studies

Employ trans-4-Amino-3-(methoxy)tetrahydropyran as a research tool in academic settings for studying stereochemical effects on molecular recognition, enzyme inhibition, and receptor binding. The compound's well-defined stereochemistry and commercial availability make it a reliable standard for comparative studies against other stereoisomers or analogs .

Technical Documentation Hub

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